Minigastrin

Gastrointestinal endocrinology Gastrin pharmacology Acid secretion assay

Minigastrin (CAS 101212-63-9), chemically designated as des-Trp¹-Asp⁵-Leu¹²-minigastrin, is a synthetic 13-14 amino acid peptide derived from the C-terminal tetradecapeptide sequence of human gastrin. With a molecular formula of C₇₀H₉₁N₁₅O₂₆ and molecular weight of 1558.56 g/mol , this peptide functions as an agonist of the cholecystokinin-2 receptor (CCK-2R, also known as CCK-B/gastrin receptor), which is overexpressed in medullary thyroid carcinoma, small cell lung cancer, and various neuroendocrine tumors.

Molecular Formula C85H109N17O27S
Molecular Weight 1832.9 g/mol
CAS No. 101212-63-9
Cat. No. B034597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMinigastrin
CAS101212-63-9
Synonymsgastrin (21-34)
gastrin 14
gastrin tetradecapeptide
gastrin-14
minigastrin
SHG14NS
Molecular FormulaC85H109N17O27S
Molecular Weight1832.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)N
InChIInChI=1S/C85H109N17O27S/c1-43(2)34-62(101-75(119)52(86)37-47-40-88-53-16-10-8-14-50(47)53)83(127)97-59(26-31-71(113)114)81(125)96-58(25-30-70(111)112)80(124)95-57(24-29-69(109)110)79(123)94-56(23-28-68(107)108)78(122)93-55(22-27-67(105)106)77(121)91-44(3)74(118)100-63(36-46-18-20-49(103)21-19-46)76(120)90-42-66(104)92-64(38-48-41-89-54-17-11-9-15-51(48)54)84(128)98-60(32-33-130-4)82(126)102-65(39-72(115)116)85(129)99-61(73(87)117)35-45-12-6-5-7-13-45/h5-21,40-41,43-44,52,55-65,88-89,103H,22-39,42,86H2,1-4H3,(H2,87,117)(H,90,120)(H,91,121)(H,92,104)(H,93,122)(H,94,123)(H,95,124)(H,96,125)(H,97,127)(H,98,128)(H,99,129)(H,100,118)(H,101,119)(H,102,126)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116)/t44-,52-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1
InChIKeySSBRJDBGIVUNDK-QOGDCIHTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Minigastrin (CAS 101212-63-9) for CCK-2R-Targeted Theranostics: Technical Specifications and Research Procurement Guide


Minigastrin (CAS 101212-63-9), chemically designated as des-Trp¹-Asp⁵-Leu¹²-minigastrin, is a synthetic 13-14 amino acid peptide derived from the C-terminal tetradecapeptide sequence of human gastrin [1]. With a molecular formula of C₇₀H₉₁N₁₅O₂₆ and molecular weight of 1558.56 g/mol [2], this peptide functions as an agonist of the cholecystokinin-2 receptor (CCK-2R, also known as CCK-B/gastrin receptor), which is overexpressed in medullary thyroid carcinoma, small cell lung cancer, and various neuroendocrine tumors [3]. As a naturally occurring shorter gastrin variant (G-14), minigastrin retains the C-terminal tetrapeptide sequence (Trp-Met-Asp-Phe-NH₂) essential for high-affinity CCK-2R binding while offering a simplified scaffold amenable to N-terminal modifications with bifunctional chelators such as DOTA, AAZTA, and NODAGA for radiolabeling with diagnostic (⁶⁸Ga, ¹¹¹In, ⁶⁴Cu, ¹⁸F) and therapeutic (¹⁷⁷Lu, ⁹⁰Y) radionuclides [4].

Why Procurement Teams Cannot Substitute Minigastrin with Generic Gastrin Peptides or Unmodified Minigastrin Analogs


The interchangeability of gastrin peptide derivatives is precluded by three critical, experimentally verified factors. First, the N-terminal pentaglutamic acid (Glu₅) sequence, while enhancing CCK-2R affinity, directly correlates with undesirably high kidney retention in vivo—a phenomenon that drove the development of truncated des(Glu)²⁻⁶ analogs [1]. However, these truncations produce a reciprocal liability: radiolabeled [(¹¹¹)In-DOTA]MG11 (lacking Glu₂₋₆) exhibits dramatically reduced in vivo stability, with blood stability improving >14-fold only upon co-administration of the neutral endopeptidase inhibitor phosphoramidon [2]. Second, chelator selection profoundly alters both affinity and biodistribution; DOTA-containing minigastrin analogs exhibit 3- to 5-fold better IC₅₀ values than their (R)-DOTAGA counterparts [3], while substitution of DOTA with AAZTA alters logD and plasma stability profiles [4]. Third, minor sequence modifications can yield disproportionate functional consequences: a single Gly→Ala substitution at position 10 reduces biological potency by 10-fold [5]. Consequently, procurement of minigastrin-based research reagents requires precise specification of both the peptide sequence variant and the conjugated chelator system, as analytical interchangeability is not supported by the evidence base.

Quantitative Differentiation Evidence: Minigastrin vs. Comparator Peptides in CCK-2R Targeting


Acid Secretory Potency: Minigastrin (HG-13-I) vs. Heptadecapeptide Gastrin (HG-17-I) in Canine Model

In a direct head-to-head comparison using continuous intravenous infusion in dogs with gastric fistulas and Heidenhain pouches, pure human natural non-sulphated minigastrin (HG-13-I) demonstrated significantly lower acid-stimulating potency than the heptadecapeptide gastrin (HG-17-I), despite achieving equimolar serum concentrations [1].

Gastrointestinal endocrinology Gastrin pharmacology Acid secretion assay

Receptor Binding Affinity: DOTA-Minigastrin vs. (R)-DOTAGA-Minigastrin CCK-2R IC₅₀

A systematic investigation of chelator effects on minigastrin derivative binding affinity revealed that DOTA-containing minigastrin analogs exhibit significantly superior CCK-2R affinity compared to their (R)-DOTAGA counterparts [1]. This effect was confirmed across multiple radiometal conjugates.

Radiopharmaceutical chemistry Receptor binding kinetics Nuclear medicine theranostics

In Vivo Tumor Uptake: [¹⁷⁷Lu]Lu-DOTA-rhCCK-18 vs. [¹⁷⁷Lu]Lu-DOTA-PP-F11N in Xenograft Model

Among evaluated minigastrin derivatives, [¹⁹F]F-[¹⁷⁷Lu]Lu-DOTA-rhCCK-18 achieved substantially higher tumor accumulation at 24 hours post-injection compared to the reference compound [¹⁷⁷Lu]Lu-DOTA-PP-F11N, establishing a quantifiable benchmark for tumor targeting efficiency [1].

Biodistribution Targeted radionuclide therapy Preclinical tumor targeting

Effect of N-Terminal Sequence Modification: CCK-2R Affinity of PEG-Substituted vs. Native DOTA-MGS5 Analogs

Systematic glycine scanning and PEG spacer substitution at the N-terminus of DOTA-MGS5 revealed that high CCK-2R affinity can be maintained even with significant structural simplification, though with a trade-off in metabolic stability [1]. The truncated compound lacking the D-γ-Glu-Ala-Tyr sequence exhibited a marked affinity loss.

Structure-activity relationship Peptide engineering Metabolic stability

In Vivo Stability Enhancement: [¹¹¹In-DOTA]MG11 Blood Stability with and without Phosphoramidon Co-administration

Truncated minigastrin analogs such as [¹¹¹In-DOTA]MG11 exhibit poor in vivo stability due to rapid enzymatic degradation, which can be dramatically mitigated by co-administration of the neutral endopeptidase (NEP) inhibitor phosphoramidon [1]. This finding establishes the magnitude of NEP-mediated degradation as a key limitation of truncated minigastrin variants.

Enzymatic degradation Neutral endopeptidase inhibition Radiopeptide pharmacokinetics

AAZTA vs. DOTA Chelator: Radiolabeling Efficiency and CCK-2R Affinity of Minigastrin Conjugates

The bifunctional chelator AAZTA conjugated to a minigastrin derivative enables rapid, high-yield radiolabeling under mild conditions with multiple clinically relevant radionuclides (⁶⁸Ga, ¹⁷⁷Lu, ¹¹¹In) while maintaining high CCK-2R affinity comparable to DOTA-based analogs [1].

Bifunctional chelators Theranostic radiolabeling Radiopharmaceutical kit development

Validated Research Applications for Minigastrin and Its Conjugated Derivatives


CCK-2 Receptor-Positive Tumor Imaging (PET/SPECT) with DOTA-Minigastrin Analogs

DOTA-conjugated minigastrin derivatives radiolabeled with ⁶⁸Ga (PET) or ¹¹¹In (SPECT) are validated for preclinical and clinical imaging of CCK-2R-positive malignancies including medullary thyroid carcinoma and small cell lung cancer. Evidence demonstrates that ⁶⁸Ga-labeled cyclic DOTA-minigastrin analogs achieve ~3% ID/g specific tumor uptake in xenograft models, while ¹¹¹In-DOTA-cyclo-MG2 shows superior SPECT imaging contrast compared to MG1 [1]. The first-in-human clinical trial with ¹¹¹In-CP04 (DOTA-DGlu₁₋₆-minigastrin) kit formulation established the clinical translatability of this approach, with reproducible radiochemical purity >94% and kit stability exceeding 6 months at refrigerated temperatures [2].

Targeted Radionuclide Therapy of Neuroendocrine Tumors

Minigastrin derivatives conjugated to DOTA and labeled with therapeutic radionuclides (¹⁷⁷Lu, ⁹⁰Y) enable receptor-mediated delivery of cytotoxic radiation to CCK-2R-overexpressing tumors. Preclinical data establish that ¹⁷⁷Lu-DOTA-minigastrin analogs show specific tumor uptake and therapeutic potential in AR42J xenograft models [1]. The optimized radiohybrid compound [¹⁹F]F-[¹⁷⁷Lu]Lu-DOTA-rhCCK-18 achieves 13-fold higher tumor accumulation than the reference compound [¹⁷⁷Lu]Lu-DOTA-PP-F11N, providing a quantifiable benchmark for therapeutic candidate selection [3]. Kidney retention remains a key consideration; selection of the appropriate minigastrin analog (full-length Glu₅ vs. truncated) directly impacts tumor-to-kidney dosimetry ratios.

Structure-Activity Relationship Studies of Gastrin/CCK Peptide Pharmacophores

Minigastrin serves as a validated scaffold for systematic investigation of CCK-2R binding determinants. Research has established that the C-terminal tetrapeptide sequence H-Trp-Asp-(N-Me)Nle-1-Nal-NH₂ is sufficient for high CCK-2R affinity, while N-terminal modifications including PEG spacers, glycine scanning, and chelator substitution enable modular optimization of pharmacokinetic properties [1]. The Ala¹⁰-substituted analog demonstrates a quantifiable 10-fold reduction in biological potency, confirming the structural sensitivity of the minigastrin pharmacophore [2]. These structure-activity relationships provide a rational basis for design of novel minigastrin-based imaging and therapeutic agents with tailored biodistribution profiles.

Radiopharmaceutical Kit Formulation and GMP Manufacturing Development

The successful development of a freeze-dried pharmaceutical kit formulation for the minigastrin analog CP04 (DOTA-DGlu₁₋₆-minigastrin) provides a validated template for clinical translation of minigastrin-based radiopharmaceuticals [1]. The optimized formulation (10 or 50 μg CP04, 25 mg ascorbic acid, 0.5 mg gentisic acid, 5 mg L-methionine) enables rapid ¹¹¹In labeling at 90°C for 15 min with reproducible radiochemical purity >94% and demonstrated stability at +5°C and +25°C for >6 months. The identification of trace metal contamination (particularly Zn) as a critical quality control parameter provides actionable manufacturing guidance for production of clinical-grade minigastrin precursor kits.

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